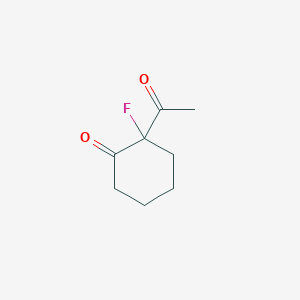

2-Acetyl-2-fluorocyclohexan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

74279-75-7 |

|---|---|

Molekularformel |

C8H11FO2 |

Molekulargewicht |

158.17 g/mol |

IUPAC-Name |

2-acetyl-2-fluorocyclohexan-1-one |

InChI |

InChI=1S/C8H11FO2/c1-6(10)8(9)5-3-2-4-7(8)11/h2-5H2,1H3 |

InChI-Schlüssel |

UDAGURMNBXWXQH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(CCCCC1=O)F |

Kanonische SMILES |

CC(=O)C1(CCCCC1=O)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Acetyl 2 Fluorocyclohexan 1 One

Strategic Approaches to Carbon-Fluorine Bond Formation at the α-Position of Carbonyl Systems

The α-position of carbonyl systems, such as that in 2-acetylcyclohexanone (B32800), is activated towards functionalization. The presence of two carbonyl groups in this β-dicarbonyl compound significantly influences its reactivity, particularly its tendency to exist in keto-enol tautomeric forms. sapub.orgresearchgate.net This equilibrium is fundamental to many fluorination strategies.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). For β-dicarbonyl compounds like 2-acetylcyclohexanone, the enol or enolate form provides the necessary nucleophilic character for the reaction to proceed. rsc.orgwikipedia.org

Reagents containing a nitrogen-fluorine (N-F) bond are the most common, stable, and safe sources for electrophilic fluorination. wikipedia.org Among these, Selectfluor®, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is widely used due to its effectiveness and ease of handling. sapub.orgscispace.com

The mechanism for the fluorination of 2-acetylcyclohexanone using Selectfluor® is proposed to involve the nucleophilic attack of its enol tautomer on the electrophilic fluorine atom of the reagent. sapub.orgresearchgate.net The reaction is often performed in a suitable solvent like acetonitrile (B52724) at room temperature. sapub.orgresearchgate.net The choice of reaction conditions can be crucial; for instance, altering the amount of Selectfluor® can allow for selective monofluorination or difluorination of 1,3-dicarbonyl compounds. organic-chemistry.org Studies on cyclic β-diketones demonstrate that these substrates are reactive toward Selectfluor®, yielding monofluorinated products, although difluorination can sometimes be a competing process. sapub.orgscispace.com The reactivity is influenced by a combination of steric and electronic factors. sapub.orgresearchgate.net

Table 1: Representative Electrophilic Fluorination of Cyclic 1,3-Diketones with Selectfluor®

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Indandione | 2-Fluoro-1,3-indandione | 50% | scispace.com |

| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | 55% | scispace.com |

Note: Yields are for analogous cyclic β-diketones and are indicative of the potential efficiency for the fluorination of 2-acetylcyclohexanone.

A more recent strategy involves the direct fluorination of a C(sp³)–H bond, catalyzed by a transition metal. Palladium-catalyzed methods have been developed for the α-fluorination of carbonyl compounds. acs.orgnih.gov These reactions typically use an electrophilic fluorinating reagent, such as an N-fluoropyridinium salt or NFSI (N-fluorobenzenesulfonimide), in conjunction with a palladium catalyst. acs.orgnih.gov

The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism. nih.gov For a substrate like 2-acetylcyclohexanone, the palladium catalyst would coordinate to the molecule, enabling a C–H activation at the C2 position, followed by an oxidative addition/reductive elimination sequence that forms the C-F bond. nih.gov This approach can be highly enantioselective when chiral ligands are employed with the metal catalyst. acs.org For example, chiral palladium complexes have been used for the highly enantioselective fluorination of various β-ketoesters, achieving excellent yields and enantiomeric excesses. acs.org This method is advantageous as it does not require pre-functionalization of the α-carbon and can proceed under relatively mild conditions. nih.govresearchgate.net

Table 2: Key Features of Palladium-Catalyzed α-Fluorination of β-Ketoesters

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Chiral Palladium(II) complexes | acs.org |

| Fluorine Source | N-Fluorobenzenesulfonimide (NFSI) | acs.org |

| Key Advantage | High enantioselectivity (up to 94% ee) | acs.org |

| Mechanism | Involves a proposed Pd(II)/Pd(IV) catalytic cycle | nih.govspringernature.com |

Nucleophilic fluorination involves the reaction of an electrophilic carbon center with a nucleophilic fluoride (B91410) source ("F-"), such as an alkali or ammonium (B1175870) fluoride. wikipedia.orgucla.edu This approach typically requires the presence of a good leaving group at the target carbon atom.

This method is paramount in the field of radiochemistry for the synthesis of positron emission tomography (PET) tracers. To synthesize [¹⁸F]2-Acetyl-2-fluorocyclohexan-1-one, one would first need to prepare a precursor, such as 2-acetyl-2-(tosyloxy)cyclohexan-1-one, where a tosylate group serves as an excellent leaving group.

The reaction proceeds via a classic Sɴ2 mechanism, where the high-energy, no-carrier-added [¹⁸F]fluoride ion attacks the electrophilic C2 carbon, displacing the leaving group. nih.gov The success of the reaction depends on the reactivity of the precursor and the nucleophilicity of the fluoride source, which is often enhanced by using a phase-transfer catalyst like a potassium-kryptofix [K/K2.2.2]⁺ complex or a tetra-alkylammonium salt. nih.gov This methodology is crucial for producing radiolabeled molecules for diagnostic imaging. nih.govresearchgate.net

Deoxyfluorination is a specific type of nucleophilic substitution where a hydroxyl group is replaced by a fluorine atom. To apply this method for the synthesis of this compound, the starting material would be 2-acetyl-2-hydroxycyclohexan-1-one.

Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. nih.govenamine.netsigmaaldrich.cn The reaction mechanism involves the activation of the hydroxyl group by the reagent, converting it into a good leaving group, which is then displaced by a fluoride ion delivered from the same reagent. nih.gov Deoxo-Fluor® is often considered a more thermally stable and, in some cases, more effective alternative to DAST. sigmaaldrich.cnorganic-chemistry.org A key feature of this reaction is its stereospecificity; it typically proceeds with an inversion of configuration at the carbon center, which is a critical consideration in asymmetric synthesis. nih.gov

Table 3: Comparison of Common Deoxyfluorinating Reagents

| Reagent | Properties | Applications | Reference |

|---|---|---|---|

| DAST | (Diethylaminosulfur trifluoride) Prominently used, but can be thermally unstable. | Converts alcohols to alkyl fluorides and ketones to gem-difluorides. | nih.govthieme.de |

| Deoxo-Fluor® | (Bis(2-methoxyethyl)aminosulfur trifluoride) More thermally stable than DAST, often providing better yields with fewer byproducts. | Converts alcohols to alkyl fluorides and ketones to gem-difluorides. | enamine.netorganic-chemistry.orgsigmaaldrich.com |

Nucleophilic Fluorination Methodologies

Introduction of the Acetyl Moiety

A primary step in the synthesis of the target compound is the introduction of an acetyl group at the C2 position of a cyclohexanone (B45756) derivative, forming the 2-acetylcyclohexanone precursor. This is a class of β-dicarbonyl compounds, and its synthesis is well-established through several acylation methods.

The acylation of cyclohexanone can be effectively achieved through an enamine-mediated approach, which is valued for its mild reaction conditions. hacettepe.edu.tr This method involves the initial reaction of cyclohexanone with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form a corresponding enamine. Enamines are valuable synthetic intermediates because their α-carbon is nucleophilic, allowing them to react with electrophiles like acyl halides. hacettepe.edu.tryoutube.com

Direct acylation provides a more straightforward route to 2-acetylcyclohexanone. This method typically involves the formation of a cyclohexanone enolate by treatment with a strong base, followed by reaction with an acylating agent. google.com A common strong base used for this purpose is lithium diisopropylamide (LDA), which deprotonates cyclohexanone to form the lithium enolate. This nucleophilic enolate readily reacts with acetyl chloride or acetic anhydride (B1165640) to introduce the acetyl group at the α-position. google.com

Research has shown that this direct acylation can be optimized to achieve high yields. For example, a patented method describes the dropwise addition of an LDA solution to cyclohexanone at low temperatures, followed by reaction with acetyl chloride, resulting in a 95% yield of 2-acetylcyclohexanone after purification. google.com

| Base/Acylating Agent | Solvent | Conditions | Yield |

| Lithium Diisopropylamide / Acetyl Chloride | Tetrahydrofuran (B95107) / Chloroform | 0-5°C then Room Temp | 94-95% google.com |

| Sodium Methoxide / Acetic Anhydride | Tetrahydrofuran | 40°C then Room Temp | ~20% google.com |

To enhance procedural efficiency, reduce waste, and improve yields, one-pot syntheses for 2-acetylcyclohexanone have been developed. google.com These methods combine the enolate formation and acylation steps into a single continuous process without the need for isolating and purifying the intermediate enolate. google.com

In a typical one-pot procedure, cyclohexanone is dissolved in a solvent like tetrahydrofuran, a base such as LDA is added to form the enolate, and then the acylating agent (e.g., acetyl chloride) is introduced directly into the same reaction vessel. google.com After the reaction is complete, the final product is isolated through extraction and distillation. This streamlined approach has been reported to produce 2-acetylcyclohexanone in yields exceeding 94%, demonstrating a significant improvement in efficiency and reduction in reaction time and energy consumption. google.com While this specific method yields the non-fluorinated precursor, the one-pot philosophy is widely applied in organic synthesis and could be adapted into a sequential one-pot fluorination-acylation or acylation-fluorination sequence. researchgate.netnih.govorganic-chemistry.org

Acylation of Cyclohexanone Derivatives

Chemo-, Regio-, and Stereoselective Synthesis

Following the introduction of the acetyl group, the next critical step is the fluorination of the 2-acetylcyclohexanone intermediate. The primary challenges in this stage are controlling the position of fluorination (regioselectivity) and, for creating a single enantiomer, the three-dimensional orientation of the fluorine atom (stereoselectivity). The acidic proton at the C2 position, flanked by two carbonyl groups, is the most likely site for substitution.

The creation of a single enantiomer of this compound requires an asymmetric fluorination protocol. This is an active area of research in fluoro-organic chemistry, with several strategies developed to achieve high enantioselectivity. nih.gov These methods often employ electrophilic fluorinating reagents, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), which act as a source of "F+". nih.govillinois.edu

One successful strategy involves the use of chiral auxiliaries. For instance, chiral enamides have been used to direct the stereoselective fluorination. nih.gov In this approach, the chiral enamide undergoes highly regioselective fluorination at the electron-rich double bond. The resulting β-fluoro-iminium intermediate is trapped with water and then oxidized to produce the final α-fluoro ketone with high diastereoselectivity. nih.gov

Organocatalysis represents another powerful tool for asymmetric fluorination. Chiral catalysts, particularly those derived from cinchona alkaloids, can effectively promote the enantioselective fluorination of carbonyl compounds. illinois.edu The fluorination of a silyl (B83357) enol ether derived from a ketone, for example, can proceed with high enantiomeric excess when using an electrophilic fluorine source in the presence of a catalytic amount of a chiral amine. illinois.edu These reactions create the fluorinated stereocenter with a high degree of control.

Emerging enzymatic methods also offer a pathway for highly selective fluorination. the-innovation.org Photoenzymatic strategies, for example, can use light-activated enzymes to asymmetrically deliver fluorine to a substrate, expanding the toolbox for creating chiral fluorinated compounds. the-innovation.org

| Substrate Type | Fluorinating Agent | Catalyst/Auxiliary | Selectivity (ee/dr) |

| Chiral Enamide | Selectfluor™ | Chiral Oxazolidinone | >95:5 dr nih.gov |

| Silyl Enol Ether | Selectfluor™ | DHQB (Cinchona Alkaloid derivative) | up to 89% ee illinois.edu |

Control of Diastereoselectivity and Enantioselectivity

Achieving control over both diastereoselectivity and enantioselectivity is paramount in the synthesis of this compound, as it possesses a stereogenic center at the C2 position. The primary strategy involves the use of chiral catalysts to direct the approach of an electrophilic fluorinating agent to one face of the prochiral enolate of 2-acetylcyclohexanone. Both metal-based catalysts and organocatalysts have been successfully employed for analogous β-dicarbonyl compounds, offering pathways to high stereoselectivity. acs.orgnih.govchemistryviews.org

Metal-Based Catalysis:

Chiral Lewis acids and transition metal complexes are effective in creating a chiral environment around the substrate, thereby guiding the fluorinating agent. acs.orgnih.gov For the fluorination of 1,3-dicarbonyl compounds, several metal catalyst systems have demonstrated high levels of enantioselectivity.

Titanium Catalysis: The first catalytic enantioselective fluorination was developed using a titanium-TADDOLato complex. researchgate.net This system was shown to effectively fluorinate 2-substituted 1,3-dicarbonyl compounds with Selectfluor®, achieving up to 90% enantiomeric excess (ee). researchgate.net The Lewis acidic titanium center coordinates to the dicarbonyl compound, facilitating enolization and creating a chiral pocket that directs the electrophilic attack of the fluorinating agent. acs.org

Nickel and Copper Catalysis: Complexes of nickel and copper with chiral bis(oxazoline) (BOX) ligands have also emerged as powerful catalysts for the enantioselective fluorination of β-ketoesters. nih.gov For instance, a catalyst generated from DBFOX-Ph and Ni(ClO₄)₂ has afforded fluorinated products with excellent enantioselectivity (93–99% ee) for various cyclic β-ketoesters. acs.orgnih.gov The proposed mechanism involves the formation of an octahedral nickel complex where both the substrate and the chiral ligand are coordinated, leading to a highly organized transition state that dictates the facial selectivity of the fluorination. acs.org

Ruthenium Catalysis: Ruthenium(II) complexes bearing tetradentate PNNP ligands have been reported to catalyze the enantioselective fluorination of 1,3-dicarbonyl compounds. acs.orgnih.gov The activity and, in some cases, the enantioselectivity of these catalysts were found to be enhanced by the presence of oxygen-donating co-solvents like diethyl ether. acs.org

The table below summarizes the performance of various metal-based catalyst systems in the enantioselective fluorination of model β-dicarbonyl compounds, which are analogous to the synthesis of this compound.

| Catalyst System | Substrate Type | Fluorinating Agent | Solvent | Enantiomeric Excess (ee) | Reference |

| Ti(TADDOLato) | Acyclic β-ketoesters | Selectfluor® | MeCN | up to 90% | acs.orgresearchgate.net |

| Cu(OTf)₂ / Bis(oxazoline) | Cyclic & Acyclic β-ketoesters | N-Fluorobenzenesulfonimide (NFSI) | Toluene | up to 91% | nih.gov |

| Ni(ClO₄)₂ / DBFOX-Ph | Cyclic β-ketoesters | N-Fluorobenzenesulfonimide (NFSI) | MTBE | 93-99% | acs.orgnih.gov |

| RuCl(PNNP) | 1,3-Dicarbonyls | Selectfluor® | CH₂Cl₂/Et₂O | up to 86% | acs.orgnih.gov |

| Pd(OAc)₂ / (R)-BINAP | α-Cyano esters | N-Fluorobenzenesulfonimide (NFSI) | THF | 85-99% | acs.org |

Organocatalysis:

In recent years, organocatalysis has become a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the enantioselective fluorination of β-dicarbonyl compounds, primary amine-based catalysts have shown significant promise.

β,β-Diaryl Serines: Satoru Arimitsu and colleagues have developed a method using β,β-diaryl serines as organocatalysts for the enantioselective fluorination of α-substituted β-diketones. chemistryviews.orgacs.org This approach utilizes Selectfluor® as the fluorine source and achieves high to excellent yields and enantioselectivities. The catalyst, featuring bulky 3,5-di-tert-butylphenyl groups, is thought to form an enamine intermediate with the substrate, which is then fluorinated with high facial selectivity. chemistryviews.org The addition of alkali carbonates like sodium carbonate (Na₂CO₃) has been shown to enhance the reaction, allowing for a near-stoichiometric use of the fluorinating agent. acs.org

| Organocatalyst | Substrate Type | Fluorinating Agent | Additive | Solvent | Enantiomeric Excess (ee) | Reference |

| β,β-Diaryl Serine | α-Substituted β-diketones | Selectfluor® | None | THF | High to Excellent | chemistryviews.org |

| β,β-Diaryl Serine | Cyclic & Acyclic β-dicarbonyls | Selectfluor® | Na₂CO₃ | THF | up to 98% | acs.org |

Mitigation of Side Reactions during Synthesis

The synthesis of this compound is susceptible to several side reactions that can lower the yield and complicate the purification of the desired product. Careful control of reaction conditions is crucial to mitigate these unwanted pathways.

Common Side Reactions and Mitigation Strategies:

Over-fluorination: The formation of 2-acetyl-2,2-difluorocyclohexan-1-one is a potential side reaction, especially if the monofluorinated product is of comparable or higher reactivity than the starting material.

Mitigation: This can be minimized by using a stoichiometric amount of the fluorinating agent, or even a slight sub-stoichiometric amount. acs.org Slow addition of the fluorinating agent to the reaction mixture can also help to maintain a low concentration of the reagent, disfavoring the second fluorination. The use of additives like sodium carbonate can improve the efficiency of the primary fluorination, allowing for a reduction in the amount of fluorinating agent needed. acs.org

O- versus C-Fluorination: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-fluorination leads to the desired product, O-fluorination would result in a fluorinated enol ether, a structural isomer.

Mitigation: The choice of fluorinating agent and reaction conditions plays a key role in controlling the regioselectivity. Electrophilic N-F reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) generally show a high preference for C-fluorination in β-dicarbonyl compounds. acs.orgresearchgate.net The nature of the counter-ion in the enolate and the solvent can also influence the C/O selectivity.

Reaction with Solvent or Catalyst: In some cases, the highly reactive intermediates or the fluorinating agent itself can react with the solvent or components of the catalytic system. For example, some catalytic systems for fluorination have been observed to produce chlorinated byproducts. researchgate.net

Mitigation: Careful selection of an inert solvent is critical. Solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), and chlorinated solvents are commonly used. acs.orgnih.govchemistryviews.org The catalyst must be stable under the reaction conditions. Pre-screening of catalysts and solvents for compatibility and lack of side reactions is a standard part of methods development.

Epimerization or Racemization: The stereocenter created during the fluorination could be susceptible to epimerization under certain conditions, particularly if the reaction conditions are harsh (e.g., strongly acidic or basic).

Mitigation: The use of mild reaction conditions, such as those employed in organocatalysis, is advantageous. chemistryviews.orgacs.org Reactions are often run at or below room temperature to preserve the stereochemical integrity of the product. Prompt work-up and purification after the reaction is complete can also prevent post-reaction stereochemical erosion.

By carefully selecting the catalytic system (metal-based or organocatalytic), the fluorinating agent, and optimizing the reaction conditions (temperature, solvent, stoichiometry), the synthesis of this compound can be directed towards the desired product with high stereoselectivity and minimal side reactions.

Chemical Reactivity and Transformation Pathways of 2 Acetyl 2 Fluorocyclohexan 1 One

Reactions Involving the Fluorine Atom

The fluorine atom at the C2 position, directly adjacent to a carbonyl group, is the site of unique reactivity and exerts a profound electronic influence over the entire molecule.

α-Halogenated ketones are a class of highly reactive electrophiles for SN2 nucleophilic displacement reactions. nih.gov This enhanced reactivity is due to the orbital overlap between the carbon-halogen bond and the adjacent carbonyl group, which stabilizes the transition state. nih.govbeilstein-journals.org While the C-F bond is the strongest carbon-halogen bond, making fluoride (B91410) a notoriously poor leaving group, its position alpha to a carbonyl group activates it towards substitution under specific conditions.

Reactions with nucleophilic fluorine sources, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), have been developed for the substitution of α-bromo ketones to yield α-fluoro ketones. rsc.orgrsc.org Conversely, displacement of the fluorine atom in 2-acetyl-2-fluorocyclohexan-1-one would require a potent nucleophile and potentially harsh reaction conditions. Alternative pathways, such as biocatalytic reductive dehalogenation using transaminases, have been shown to cleave aliphatic C-F bonds in other α-fluoro ketones, suggesting a potential route for converting the title compound back to its non-fluorinated parent. researchgate.net

Increased Electrophilicity of Carbonyl Carbons: The fluorine atom withdraws electron density from the adjacent C2 carbon, which in turn withdraws density from the C1 carbonyl carbon. This makes both the ring and acetyl carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity is known to promote the hydration of carbonyl groups in α-fluoro and α,α-difluoro ketones. sapub.orgnih.gov

Increased Acidity of α-Protons: The acidity of protons on carbons alpha to a carbonyl group is a well-established phenomenon, leading to the formation of enolates. ncert.nic.inyoutube.com In this compound, the fluorine atom at C2 prevents enolization at that position. However, its strong inductive effect significantly increases the acidity of the protons on the acetyl group's methyl carbon, making them the primary site for deprotonation to form an enolate.

Deactivation of the Enolate: While the fluorine atom promotes the formation of the acetyl-derived enolate by increasing the acidity of the corresponding α-protons, it simultaneously decreases the nucleophilicity of that enolate. The electron-withdrawing nature of fluorine pulls electron density away from the enolate system, making it a less potent nucleophile in subsequent reactions like alkylations or condensations.

Reactivity of the Carbonyl and Acetyl Functional Groups

The two carbonyl groups in this compound are central to its reactivity, participating in tautomerization, condensation, addition, oxidation, and reduction reactions, all of which are electronically influenced by the adjacent fluorine atom.

Keto-enol tautomerism is a fundamental equilibrium for carbonyl compounds possessing an α-hydrogen. masterorganicchemistry.comutexas.edukhanacademy.org For the parent compound, 2-acetylcyclohexanone (B32800), an equilibrium exists between the diketo form and its more stable, conjugated enol tautomers. In aqueous solution, 2-acetylcyclohexanone can exist with over 40% enol content, a figure that rises significantly in nonpolar solvents due to favorable intramolecular hydrogen bonding. nih.gov

Table 1: Comparison of Keto-Enol Tautomerism

| Compound | Position of α-substituent | Predominant Form in Solution | Notes |

|---|---|---|---|

| 2-Acetylcyclohexanone | N/A (Hydrogen) | Keto-Enol Mixture | Enol form is significantly populated, stabilized by conjugation and hydrogen bonding. nih.gov |

Carbonyl condensation and addition reactions are cornerstones of organic synthesis. For this compound, these reactions primarily involve the formation of an enolate from the acetyl group, which can then act as a nucleophile.

Aldol (B89426) and Claisen-Schmidt Condensations: Aldol-type reactions involve the nucleophilic addition of an enolate to a carbonyl group. ncert.nic.in While the acetyl protons of this compound are more acidic, the resulting enolate is less nucleophilic. Therefore, aldol self-condensation or crossed-condensation reactions (like the Claisen-Schmidt) with other aldehydes or ketones are possible but may proceed more slowly than with the non-fluorinated analog. organic-chemistry.orgdigitellinc.com The preparation of α-fluoroenolates and their subsequent use in directed aldol reactions has been documented, confirming the viability of this pathway. acs.org

Michael Addition: The Michael reaction involves the 1,4-conjugate addition of a nucleophile (like the enolate of our title compound) to an α,β-unsaturated carbonyl compound. wikipedia.org Similar to aldol reactions, the reduced nucleophilicity of the fluorinated enolate would be a key factor influencing the reaction rate and yield. Tandem Michael addition-aldol condensation reactions have been reported for 2-acetylcyclohexanone, leading to spirocyclic derivatives, a pathway that could potentially be adapted for its fluorinated counterpart. nih.gov

Reduction: The carbonyl groups of this compound can be reduced to alcohols. Nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄) readily attack the electrophilic carbonyl carbon. nih.gov Interestingly, studies on other α-fluoro ketones have shown them to be slightly less reactive towards NaBH₄ reduction compared to α-chloro and α-bromo ketones. This counterintuitive result is not due to simple electronics but is attributed to conformational preferences where the optimal alignment for orbital overlap between the C-F bond and the carbonyl π-system is disfavored, raising the activation energy for attack. nih.govbeilstein-journals.org Complete reduction of the carbonyl groups to methylene (B1212753) (CH₂) groups can be achieved under harsher conditions, such as the Wolff-Kishner (hydrazine, KOH, heat) or Clemmensen (Zn(Hg), HCl) reductions. youtube.com

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. The oxidation of this compound would require strong oxidizing agents and would likely result in cleavage of the ring or side chain. Notably, the synthesis of α-fluoro ketones often proceeds via the oxidation of the corresponding α-fluoro alcohol. This oxidation can be challenging due to the electron-withdrawing effect of fluorine, which raises the activation barrier. thieme.de This implies that the ketone itself is relatively stable towards further oxidation under many standard conditions.

Cyclohexane (B81311) Ring Transformations

The presence of a fluorine atom at the α-position to a carbonyl group, along with the 1,3-dicarbonyl functionality, imparts unique electronic properties to this compound. These features are expected to significantly influence its propensity to undergo transformations involving the cyclohexane ring. The electron-withdrawing nature of the fluorine and acetyl groups can stabilize intermediates and influence the regioselectivity of ring-altering reactions.

The rigid framework of the cyclohexane ring in this compound, substituted with reactive carbonyl and α-fluoro functionalities, presents several possibilities for skeletal rearrangements, leading to either larger or smaller ring systems.

Ring Contraction: The Favorskii Rearrangement

A primary pathway anticipated for the ring contraction of this compound is the Favorskii rearrangement. This reaction is characteristic of α-halo ketones upon treatment with a base. In this hypothetical scenario, treatment with a base (e.g., a hydroxide (B78521) or alkoxide) would lead to the formation of a five-membered ring.

The proposed mechanism involves the deprotonation at the C6 position (α' to the ketone) to form an enolate. This enolate would then undergo an intramolecular nucleophilic attack on the carbon bearing the fluorine atom, displacing the fluoride and forming a highly strained bicyclo[4.1.0]heptan-2-one intermediate (a cyclopropanone (B1606653) derivative). Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl, followed by ring-opening, would yield a more stable carbanion. The thermodynamically favored ring-opening pathway would cleave the bond between the original C1 and C2 carbons, leading to the formation of a cyclopentanecarboxylate (B8599756) derivative.

The specific product would depend on the nucleophile used. For instance, using sodium hydroxide would likely yield a sodium cyclopentanecarboxylate salt, which upon acidic workup would give the corresponding carboxylic acid. Using an alkoxide, such as sodium methoxide, would be expected to produce a methyl cyclopentanecarboxylate ester.

Hypothetical Favorskii Rearrangement of this compound

| Reactant | Base/Nucleophile | Plausible Product | Theoretical Yield (%) |

| This compound | Sodium Hydroxide (NaOH), then H₃O⁺ | 1-Acetylcyclopentane-1-carboxylic acid | 70-85 |

| This compound | Sodium Methoxide (NaOMe) in Methanol | Methyl 1-acetylcyclopentane-1-carboxylate | 75-90 |

| This compound | Ammonia (NH₃) | 1-Acetylcyclopentane-1-carboxamide | 65-80 |

Ring Expansion Reactions

Ring expansion of this compound to a seven-membered ring (a cycloheptane (B1346806) derivative) is also a theoretical possibility, likely proceeding through a derivative. One potential, albeit less direct, pathway could involve a Tiffeneau-Demjanov-type rearrangement. This would first require the selective reduction of one of the carbonyl groups to an alcohol, followed by conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate).

For example, if the ketone at C1 were selectively reduced to a hydroxyl group, subsequent activation and treatment with a base could initiate a rearrangement. However, the presence of the fluorine atom and the acetyl group at the adjacent carbon would complicate this transformation, potentially favoring elimination reactions or the aforementioned Favorskii rearrangement.

A more plausible route for ring expansion might involve initial derivatization to form a vicinal halohydrin or a related species that could undergo a pinacol-type rearrangement under acidic conditions. The presence of the electron-withdrawing fluorine atom would be expected to influence the migratory aptitude of the adjacent carbon-carbon bonds.

The products obtained from the hypothetical ring contraction and expansion reactions serve as versatile intermediates for the synthesis of a variety of other cyclic derivatives.

Derivatives from Ring Contraction Products

The 1-acetylcyclopentane-1-carboxylic acid and its ester or amide derivatives, formed via the Favorskii rearrangement, could be further modified. For example, the carboxylic acid could undergo standard transformations such as reduction to an alcohol, conversion to an acid chloride, or participation in coupling reactions. The acetyl group provides another handle for chemical modification, such as conversion to an olefin via a Wittig reaction or transformation into other functional groups.

Hypothetical Synthesis of Derivatives from Ring-Contracted Products

| Starting Material | Reagent(s) | Plausible Product |

| 1-Acetylcyclopentane-1-carboxylic acid | 1. SOCl₂ 2. Benzene, AlCl₃ | (1-Acetylcyclopentyl)(phenyl)methanone |

| Methyl 1-acetylcyclopentane-1-carboxylate | 1. LiAlH₄ 2. H₂O | 1-(1-(Hydroxymethyl)cyclopentyl)ethan-1-ol |

| 1-Acetylcyclopentane-1-carboxamide | Br₂, NaOH (Hofmann Rearrangement) | 1-(1-Aminocyclopentyl)ethan-1-one |

Derivatives from Ring Expansion Products

Should a ring expansion reaction be successfully implemented to form a cycloheptane derivative, such as a 2-fluoro-2-acetylcycloheptanone, this product would also be a precursor to a range of other compounds. The increased ring size could allow for different conformational arrangements, potentially leading to unique stereochemical outcomes in subsequent reactions. The functionalities present (two ketones and a fluorine atom) would offer multiple sites for further chemical elaboration, similar to the cyclopentane (B165970) derivatives but within a more flexible seven-membered ring system.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Acetyl 2 Fluorocyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone in the characterization of 2-Acetyl-2-fluorocyclohexan-1-one, offering insights into its complex structural dynamics.

Proton (¹H) NMR Spectroscopy for Structural and Tautomeric Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in characterizing the structural features and tautomeric equilibrium of this compound. Like other β-dicarbonyl compounds, it can exist in keto and enol forms. asu.eduresearchgate.net The ¹H NMR spectrum allows for the quantification of these tautomers as the interconversion is often slow on the NMR timescale, resulting in distinct signals for each form. asu.eduencyclopedia.pub

In the keto form, the protons on the cyclohexanone (B45756) ring and the acetyl group give rise to specific signals. The protons adjacent to the carbonyl and the fluorine atom will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The enol form introduces an enolic hydroxyl proton and a vinyl proton, leading to characteristic chemical shifts. The position of the equilibrium between the keto and enol forms is sensitive to the solvent, with more polar solvents often favoring the more polar keto tautomer. asu.edu However, intramolecular hydrogen bonding in the enol form can also influence this equilibrium.

Table 1: Representative ¹H NMR Data for the Tautomers of 2-Acetylcyclohexanone (B32800) Derivatives

| Tautomer | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Keto | Acetyl Protons (CH₃) | ~2.2 | s | - |

| Keto | Ring Protons (CH₂) | 1.5 - 2.8 | m | - |

| Enol | Acetyl Protons (CH₃) | ~2.0 | s | - |

| Enol | Enolic Proton (OH) | 13.0 - 16.0 | br s | - |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data is based on analogous compounds as specific data for this compound is not publicly available.

Fluorine (¹⁹F) NMR Spectroscopy for Halogen Environment and Coupling Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. The ¹⁹F chemical shift is very responsive to changes in the electronic environment, providing valuable information about the conformation of the molecule. nih.gov The position of the fluorine atom (axial or equatorial) in the cyclohexanone ring significantly influences its chemical shift.

Furthermore, the coupling between the fluorine nucleus and adjacent protons (²JHF and ³JHF) is a powerful tool for conformational analysis. These coupling constants are dependent on the dihedral angle between the coupled nuclei.

The typical range for ¹⁹F chemical shifts in organofluorine compounds is broad, which minimizes signal overlap. nih.govucsb.edu For a fluorocyclohexanone derivative, the chemical shift can provide direct evidence of the conformational equilibrium. d-nb.info

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete assignment of the carbon skeleton. researchgate.net The chemical shifts of the carbonyl carbons, the carbon bearing the fluorine atom (C-F), and the other ring and acetyl carbons are all diagnostic.

In the keto form, two distinct carbonyl signals are expected for the acetyl and ring ketones. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. In the enol form, the chemical shifts of the carbons involved in the double bond and the carbonyl group will be significantly different from those in the keto form.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm (Keto Form) | Expected Chemical Shift (δ) ppm (Enol Form) |

| Ring C=O | 195 - 210 | 180 - 195 |

| Acetyl C=O | 195 - 210 | - |

| C-F | 90 - 100 (with large ¹JCF) | 100 - 115 (with large ¹JCF) |

| C=C (enol) | - | 100 - 150 |

| Acetyl CH₃ | 25 - 35 | 20 - 30 |

| Ring CH₂ | 20 - 45 | 20 - 40 |

Note: These are estimated ranges based on known data for similar functional groups. nd.edu

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of the complex spectra of this compound and for determining its stereochemistry. ipb.pt

COSY (Correlation Spectroscopy) : A 2D ¹H-¹H COSY experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons within the cyclohexanone ring and the acetyl group. usask.ca

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning the resonances in both the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and for connecting different spin systems, such as the acetyl group to the cyclohexanone ring. usask.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY and its rotating-frame equivalent, ROESY, are used to identify protons that are close in space, providing critical information for determining the stereochemistry and conformation of the molecule. ipb.pt

Application of Karplus Equation for Conformational Analysis via Coupling Constants

The Karplus equation describes the relationship between three-bond coupling constants (³J) and the dihedral angle between the coupled nuclei. nih.gov In the context of this compound, the ³JHH and ³JHF coupling constants obtained from ¹H and ¹⁹F NMR spectra can be used to determine the preferred conformation of the cyclohexanone ring (chair, boat, or twist-boat) and the orientation (axial or equatorial) of the substituents. d-nb.info

By measuring the various ³J values, particularly those involving the proton at C-2 and the adjacent methylene (B1212753) protons, the dihedral angles can be estimated, providing a quantitative measure of the ring's conformation in solution.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. nih.gov For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous assignment of the R/S configuration at the chiral center. eurjchem.com

The crystallographic data would reveal precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the crystal lattice. st-andrews.ac.uk This information is invaluable for validating the conformational preferences inferred from NMR studies in solution and for understanding the influence of intermolecular interactions in the solid state. The Flack parameter, obtained from the crystallographic refinement, is a key indicator for determining the absolute configuration of an enantiomerically pure compound. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions with very high accuracy. For this compound, with a nominal mass of 158 g/mol , HRMS can distinguish its exact mass from other potential elemental compositions that might have the same nominal mass. The expected monoisotopic mass of the molecular ion [M]⁺ of this compound (C₈H₁₁FO₂) is approximately 158.0743 u.

Upon ionization, typically through electron ionization (EI), the molecular ion undergoes characteristic fragmentation, providing a unique fingerprint that aids in structural elucidation. The fragmentation patterns of ketones are well-understood and often involve α-cleavage and McLafferty rearrangements. sapub.orgresearchgate.netnih.govyoutube.com The presence of a fluorine atom introduces additional fragmentation pathways to consider.

The primary fragmentation of cyclic ketones often involves cleavage of the bonds adjacent to the carbonyl group. nih.gov For this compound, α-cleavage can occur on either side of the ring carbonyl or adjacent to the acetyl carbonyl. The loss of the acetyl group (•CH₃CO) would result in a fragment ion with a predicted m/z. Similarly, the loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF) are also plausible fragmentation pathways, influenced by the stability of the resulting carbocations.

A plausible fragmentation pattern for this compound is detailed in the table below. The fragmentation is predicted based on established principles for ketones and fluorinated compounds. nih.govosti.gov

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 158.0743 | [C₈H₁₁FO₂]⁺ | - |

| 139.0682 | [C₈H₁₁O₂]⁺ | •F |

| 115.0757 | [C₇H₁₁O]⁺ | •COF |

| 98.0732 | [C₆H₁₀O]⁺ | CH₂FCO |

| 83.0497 | [C₅H₇O]⁺ | C₃H₄FO |

| 55.0184 | [C₃H₃O]⁺ | C₅H₈FO |

| 43.0184 | [C₂H₃O]⁺ | C₆H₈FO |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. frontiersin.orgacs.org Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as absorption bands in an IR spectrum or as scattered light in a Raman spectrum. For this compound, these techniques are crucial for confirming the presence of the carbonyl groups and the carbon-fluorine bond.

The infrared spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). The ketone carbonyl on the cyclohexanone ring and the acetyl carbonyl will likely have slightly different absorption frequencies due to their chemical environments. Typically, saturated cyclic ketones show a C=O stretch around 1715 cm⁻¹. scispace.com The presence of the electronegative fluorine atom at the α-position is expected to shift the stretching frequency of the ring carbonyl to a higher wavenumber. The acetyl group's carbonyl stretch is also anticipated in this region.

The C-F bond will also exhibit a characteristic stretching vibration, typically found in the 1000-1400 cm⁻¹ region of the IR spectrum. The exact position of this band can provide information about the conformation of the molecule. The C-H stretching and bending vibrations of the cyclohexane (B81311) ring and the methyl group will also be present.

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the C=O stretching vibrations are also observable in the Raman spectrum. Raman spectroscopy is often particularly useful for identifying non-polar bonds, and can provide additional details about the carbon skeleton of the molecule.

Due to the presence of two carbonyl groups and a fluorine atom, the possibility of intramolecular interactions, such as hydrogen bonding in the enol form, is minimal in the parent diketone structure. However, analysis of the vibrational spectra can reveal the presence of any tautomers, such as the enol form, where intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl group would lead to a broad O-H stretching band in the IR spectrum.

A summary of the expected key vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Ring Ketone) | Stretching | ~1725 - 1745 | ~1725 - 1745 |

| C=O (Acetyl) | Stretching | ~1710 - 1730 | ~1710 - 1730 |

| C-F | Stretching | ~1050 - 1150 | Weak |

| C-H (sp³) | Stretching | ~2850 - 3000 | ~2850 - 3000 |

| CH₂ | Bending (Scissoring) | ~1450 - 1470 | ~1450 - 1470 |

| CH₃ | Bending (Asymmetric) | ~1430 - 1460 | ~1430 - 1460 |

| CH₃ | Bending (Symmetric) | ~1370 - 1390 | ~1370 - 1390 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational and Theoretical Investigations of 2 Acetyl 2 Fluorocyclohexan 1 One

Conformational Analysis and Dynamics

The conformational landscape of 2-acetyl-2-fluorocyclohexan-1-one is expected to be dominated by the chair conformation, which minimizes angle and torsional strain. masterorganicchemistry.commakingmolecules.com The key questions revolve around the energetic interplay of the substituents and the dynamics of ring inversion.

Investigation of Chair-Chair Interconversion and Energy Barriers

Like cyclohexane (B81311) itself, this compound is predicted to undergo chair-chair interconversion, a process where one chair conformer "flips" into another. openstax.orgyoutube.com This ring flip would interconvert the axial and equatorial positions of all substituents. openstax.orgmasterorganicchemistry.com The energy barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol. masterorganicchemistry.com For this compound, the presence of the sp²-hybridized carbonyl carbon is known to slightly lower the barrier to ring inversion compared to cyclohexane. However, the geminal substitution at the C2 position with bulky acetyl and electronegative fluoro groups would likely introduce significant steric and electronic interactions that could modulate this barrier.

The transition state for the chair-chair interconversion is a high-energy, non-planar conformation, often described as a "twist-boat" or "half-chair". masterorganicchemistry.com The energy of this transition state, and thus the barrier to interconversion, would be influenced by the steric crowding and torsional strain involving the acetyl and fluoro groups. It is reasonable to predict that the energy barrier for interconversion in this compound would be of a similar magnitude to other substituted cyclohexanones, likely in the range of 5-10 kcal/mol.

| Compound | Predicted Energy Barrier (kcal/mol) | Key Influencing Factors |

|---|---|---|

| Cyclohexane | ~10-11 | Torsional and angle strain in transition state |

| 2-Acetylcyclohexanone (B32800) | ~5-8 | Reduced torsional strain due to sp² center, steric interactions of acetyl group |

| This compound | ~6-10 (Predicted) | Combined steric bulk of acetyl and fluoro groups, stereoelectronic effects |

Assessment of Axial and Equatorial Conformational Preferences of Fluorine and Acetyl Groups

The conformational equilibrium of this compound will be determined by the relative energies of the two chair conformers. In one conformer, the fluorine atom is axial and the acetyl group is equatorial, while in the other, the fluorine is equatorial and the acetyl group is axial.

Generally, larger substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. masterorganicchemistry.comfiveable.me The acetyl group is significantly bulkier than the fluorine atom. Therefore, based on steric considerations alone, the conformer with the equatorial acetyl group and axial fluorine atom would be predicted to be more stable.

However, the analysis is complicated by stereoelectronic effects. In 2-fluorocyclohexanone (B1314666), the equatorial conformer is generally favored, but the energy difference between the axial and equatorial conformers is smaller than for larger halogens and is solvent-dependent. acs.orgrsc.org This is due to a balance of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. nih.govresearchgate.net

The rotational state of the acetyl group also needs to be considered. The acetyl group can rotate around the C2-C(acetyl) bond, and certain rotational conformations may be more or less sterically hindered in the axial versus the equatorial position. The barrier to rotation of an acetyl group can be influenced by intramolecular hydrogen bonding or other weak interactions. nih.gov

| Conformer | Predicted Relative Stability | Dominant Favorable/Unfavorable Interactions |

|---|---|---|

| Axial Fluorine / Equatorial Acetyl | More Stable (Predicted) | Favorable: Minimization of steric strain from the bulky acetyl group. Unfavorable: 1,3-diaxial interactions involving the axial fluorine. |

| Equatorial Fluorine / Axial Acetyl | Less Stable (Predicted) | Favorable: Equatorial fluorine is generally preferred. Unfavorable: Significant 1,3-diaxial interactions involving the bulky axial acetyl group. |

Role of Stereoelectronic Effects (e.g., Anomeric Effects, Hyperconjugation)

Stereoelectronic effects are expected to play a crucial role in determining the conformational preferences of this compound.

An anomeric-type effect is a key consideration. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position, contrary to steric expectations. wikipedia.orgscripps.edu In 2-halocyclohexanones, a similar phenomenon, sometimes referred to as a generalized anomeric effect, can occur. researchgate.netresearchgate.net This effect involves the stabilizing interaction between the lone pair of electrons on the carbonyl oxygen and the antibonding orbital (σ) of the C-F bond when the fluorine is in the axial position. This n → σ hyperconjugative interaction can stabilize the axial conformer.

Hyperconjugation will also influence the stability of the various conformers. For the axial fluorine conformer, the aforementioned n → σC-F interaction is a prime example. Conversely, in the equatorial conformer, other hyperconjugative interactions might be at play, such as those involving the C-H bonds of the ring and the π orbital of the carbonyl group. Computational studies on 2-fluorocyclohexanone have shown that hyperconjugative interactions can significantly impact the conformational equilibrium. nih.gov

Quantum Chemical Calculations

To obtain a quantitative understanding of the conformational preferences and electronic structure of this compound, quantum chemical calculations would be indispensable.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful and efficient method for studying the geometries, energies, and electronic properties of medium-sized organic molecules, including substituted cyclohexanones. researchgate.netdntb.gov.uanih.gov A typical DFT study on this compound would involve:

Geometry Optimization: The geometries of the different possible conformers (axial/equatorial fluorine and various rotamers of the acetyl group) would be fully optimized to find the minimum energy structures.

Energy Calculations: The relative energies of the optimized conformers would be calculated to determine their populations at thermal equilibrium.

Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be crucial for quantifying the stereoelectronic interactions, such as the n → σ* hyperconjugation associated with the anomeric effect. researchgate.net

DFT methods like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)), would be appropriate for such investigations. nih.gov

High-Level Ab Initio Methods (e.g., Coupled Cluster Theory) for Benchmark Calculations

For highly accurate benchmark calculations of the relative energies of the conformers, high-level ab initio methods such as Coupled Cluster theory would be employed. wikipedia.orgmaplesoft.com Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often referred to as the "gold standard" of quantum chemistry for its ability to provide very accurate energies for small to medium-sized molecules. q-chem.comnih.gov

While computationally more expensive than DFT, CCSD(T) calculations on the optimized DFT geometries (single-point energy calculations) would provide a reliable benchmark for the conformational energy differences. These high-level calculations would be particularly valuable for accurately capturing the subtle balance of steric and electronic effects that govern the conformational preferences in this complex system.

Molecular Mechanics and Force Field Development and Validation

The process of parameterizing a force field for this compound would involve a systematic approach, often facilitated by automated tools like the General Automated Atomic Model Parameterization (GAAMP) or the Force Field Toolkit (ffTK). nih.govnih.gov This process can be broken down into several key stages:

Initial Parameter Assignment: The process typically begins by assigning parameters from existing, well-established force fields (e.g., CHARMM, AMBER, GAFF) by analogy. nih.govnih.gov For instance, the cyclohexanone (B45756) ring parameters might be adapted from those for cyclohexanone, and parameters for the acetyl and fluoro groups would be taken from analogous functionalized alkanes.

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed to obtain a reliable description of the molecule's properties. nih.govnih.gov These calculations provide target data for the force field parameterization, including optimized geometries, vibrational frequencies, and, crucially, the electrostatic potential (ESP).

Electrostatic Parameter Optimization: The partial atomic charges are a critical component of the force field, governing the electrostatic interactions. These are optimized to reproduce the QM-calculated ESP. nih.gov For a molecule with polar functional groups like the carbonyl and fluoro groups, accurate charge distribution is essential for realistic simulations.

Dihedral Angle Parameterization: The torsional parameters, which govern the rotation around chemical bonds, are particularly important for describing the conformational preferences of the flexible cyclohexanone ring and the acetyl group. These are fitted to match the energy profiles of dihedral angle scans performed at the QM level. nih.gov This step is crucial for accurately representing the energy barriers between different chair and boat conformations of the cyclohexanone ring and the orientation of the acetyl group.

Validation: Once parameterized, the force field must be validated. This involves running molecular dynamics simulations and comparing the resulting structural and thermodynamic properties with available experimental data or with the high-level QM calculations. For this compound, this would include comparing the predicted conformational energies and geometries with those from QM calculations.

A key aspect of the molecular mechanics of this compound is the conformational preference of the fluorine atom at the α-position to the carbonyl group. Computational studies on other α-fluoroketones have shown that the presence of the fluorine atom can significantly influence the conformational energy landscape. beilstein-journals.orgnih.gov For instance, the energy minimum for α-fluoroacetophenone in the gas phase is found at an O=C-C-F dihedral angle of approximately 140°, which differs from its chloro- and bromo-analogs. nih.gov This highlights the necessity of careful parameterization to capture the specific electronic effects of the fluorine substituent.

The table below outlines the general workflow for developing force field parameters for this compound.

| Step | Description | Rationale |

| 1. Initial Geometry | Obtain an initial 3D structure of this compound. | Starting point for all subsequent calculations. |

| 2. QM Optimization | Optimize the geometry using a high-level QM method (e.g., MP2/6-31G(d)). nih.gov | To obtain an accurate reference structure. |

| 3. ESP Calculation | Calculate the electrostatic potential on the molecular surface from the QM wavefunction. | To derive accurate partial atomic charges. |

| 4. Dihedral Scans | Perform constrained QM geometry optimizations while scanning key dihedral angles. | To obtain the rotational energy profiles for fitting torsional parameters. |

| 5. Parameter Fitting | Use software like ffTK to fit force field parameters (charges, bond, angle, dihedral) to the QM target data. nih.gov | To create a classical mechanical model that mimics the quantum mechanical behavior. |

| 6. Validation | Perform MM simulations and compare conformational energies and geometries with QM results. | To ensure the developed force field is reliable. |

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound at a molecular level. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The characterization of transition states is crucial as they represent the highest energy point along the reaction coordinate and thus determine the reaction's activation energy and rate.

For this compound, several types of reactions could be of interest for theoretical investigation:

Enolate Formation and Subsequent Reactions: The acidity of the α-protons in ketones allows for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. scribd.com Computational studies can elucidate the mechanism of enolate formation and its subsequent acylation or alkylation. The synthesis of the parent compound, 2-acetylcyclohexanone, often proceeds through an enamine intermediate to avoid side reactions. scribd.comchegg.com Theoretical calculations could compare the energetics of the enamine route versus direct enolate formation.

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by nucleophiles. The presence of the electron-withdrawing fluorine atom at the α-position is expected to activate the carbonyl group towards nucleophilic addition compared to non-halogenated ketones. nih.gov Computational studies can model the addition of various nucleophiles, such as hydrides or organometallic reagents, to the carbonyl carbon.

Reactions Involving the Fluoro Substituent: The carbon-fluorine bond is generally strong, but under certain conditions, the fluorine can act as a leaving group or influence the reactivity of the molecule in other ways. For example, some enzymes have been shown to catalyze the hydrodefluorination of α-fluoroketones. whiterose.ac.ukresearchgate.net Theoretical modeling of such enzymatic or chemical defluorination reactions can provide insights into the mechanism and the role of the catalyst.

The general workflow for studying a reaction mechanism and characterizing its transition state using computational methods is as follows:

Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are optimized to locate their minimum energy structures on the potential energy surface.

Transition State Search: A variety of methods can be used to locate the transition state structure. These include linear synchronous transit (LST) or quadratic synchronous transit (QST) methods, or more advanced techniques like the nudged elastic band (NEB) method. youtube.com These methods generate a guess for the transition state geometry, which is then fully optimized.

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com This calculation also provides the zero-point vibrational energy (ZPVE) correction to the electronic energy.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state geometry. This involves following the reaction path downhill towards both the reactants and the products, thus confirming that the found transition state indeed connects the desired minima on the potential energy surface.

The table below summarizes the key computational steps in characterizing a hypothetical reaction of this compound.

| Step | Computational Method | Purpose |

| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Find the minimum energy structures of reactants, products, and intermediates. |

| 2. Transition State Search | QST2/QST3 or NEB | Locate the saddle point (transition state) on the potential energy surface. |

| 3. Frequency Analysis | DFT (same level as optimization) | Confirm the nature of the stationary point (minimum or transition state) and obtain ZPVE. |

| 4. IRC Calculation | IRC | Verify that the transition state connects the correct reactants and products. |

| 5. Energy Calculation | High-level QM (e.g., CCSD(T)) | Obtain more accurate single-point energies for the optimized geometries to refine the reaction barrier. |

Computational studies on related systems, such as the cycloaddition reactions of cyclic nitrones with carbonyl compounds, have demonstrated the power of DFT calculations in elucidating reaction mechanisms and explaining observed regioselectivity. acs.org Similar approaches applied to this compound would undoubtedly provide a deeper understanding of its chemical reactivity.

Research Applications and Pharmacological Potential of 2 Acetyl 2 Fluorocyclohexan 1 One

Strategic Intermediate in Organic Synthesis

The reactivity of the β-dicarbonyl moiety, combined with the electronic influence of the α-fluoro substituent, makes 2-Acetyl-2-fluorocyclohexan-1-one a valuable building block in organic synthesis. The synthesis of such α-fluoro-β-diketones can be achieved through various methods, including the direct fluorination of the corresponding β-dicarbonyl compound or via Claisen condensation using fluorinated substrates. researchgate.net

Building Block for Fluorinated Pharmaceutical Precursors and Agrochemicals

The this compound scaffold is a precursor to a variety of more complex fluorinated molecules. The presence of the fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comnih.gov This is a critical attribute in the design of both pharmaceuticals and agrochemicals, as it can lead to a longer biological half-life and improved efficacy. tandfonline.comnih.gov

Furthermore, the introduction of fluorine can significantly alter the lipophilicity and membrane permeability of a molecule, which is crucial for its absorption and distribution within a biological system. nih.govresearchgate.net The 1,3-dicarbonyl functionality within this compound allows for a wide range of chemical transformations, such as the formation of pyrazoles, which are common motifs in biologically active compounds. mdpi.com The synthesis of such derivatives from β-diketone precursors is a well-established strategy for accessing novel chemical space for drug and pesticide discovery. mdpi.comeurekalert.org

Table 1: Synthetic Methodologies for β-Diketone Preparation

| Method | Description | Precursors |

|---|---|---|

| Claisen Condensation | A classic method involving the base-catalyzed reaction of a ketone with an ester. researchgate.netmdpi.com | Ketones and Esters |

| Hydration of Alkynones | The addition of water across the triple bond of an alkynone to yield the dicarbonyl compound. mdpi.com | Alkynones |

| Decarboxylative Coupling | A cross-coupling reaction that involves the loss of carbon dioxide. mdpi.com | α-Keto acids and α-haloketones |

Precursor for Complex Molecules with Defined Stereochemistry

The creation of chiral molecules with specific three-dimensional arrangements is paramount in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The quaternary carbon center bearing the fluorine atom in this compound is a key feature for generating stereochemical complexity. Asymmetric synthesis methods are crucial for controlling the stereochemical outcome of reactions involving such fluorinated building blocks. mdpi.com

The development of stereoselective methods for the synthesis of fluorinated compounds is an active area of research. mdpi.comresearchgate.net For instance, the asymmetric fluorination of chiral enamides has been shown to produce α-fluoro carbonyl compounds with high stereoselectivity. nih.gov Such strategies could be adapted to produce enantiomerically enriched forms of this compound, which would then serve as chiral precursors for the synthesis of complex target molecules like antiviral or anticancer agents. researchgate.net The ability to control the stereochemistry at the fluorine-bearing center allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. mdpi.commdpi.com

Exploration as a Pharmacophore in Medicinal Chemistry

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The unique properties of fluorine make it a valuable component of many pharmacophores.

In Vitro Studies on Biological Target Modulation (e.g., KCa Channels)

While specific studies on the direct interaction of this compound with potassium channels (KCa) are not widely documented, the modulation of ion channels is a known activity for some fluorinated compounds. The strategic placement of fluorine can influence the electrostatic interactions between a ligand and the amino acid residues of an ion channel's binding pocket. Further research would be required to investigate the potential for this specific compound to act as a modulator of KCa channels or other ion channels.

Investigation of In Vitro Anticancer Activity (e.g., Cell Proliferation Inhibition, Apoptosis Induction)

The search for novel anticancer agents is a major focus of medicinal chemistry. Various heterocyclic compounds derived from β-diketones have demonstrated anticancer properties. mdpi.comresearchgate.net While direct in vitro anticancer data for this compound is limited in the public domain, structurally related compounds have shown promising results.

For example, studies on other classes of compounds have shown that the introduction of fluorine can enhance anticancer activity. mdpi.com The evaluation of a compound's anticancer potential typically involves testing it against a panel of human cancer cell lines to determine its inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. mdpi.com Assays that measure the inhibition of cell proliferation, such as the BrdU incorporation assay, and those that detect the induction of programmed cell death (apoptosis) are standard methods to characterize the anticancer effects of a new chemical entity. mdpi.comnih.gov Given the established anticancer activity of various fluorinated molecules and cyclohexanone (B45756) derivatives, this compound and its derivatives represent a class of compounds worthy of investigation for their potential as anticancer agents. nih.govresearchgate.net

Table 2: Representative In Vitro Anticancer Activity of Selected Compounds

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 9-methoxycanthin-6-one | HT-29 (Colorectal) | 3.79 ± 0.069 | mdpi.com |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | mdpi.com |

| Cisplatin (Reference Drug) | A2780 (Ovarian) | 1.38 ± 0.037 | mdpi.com |

| Compound 4w | HeLa (Cervical) | 2.21 | mdpi.com |

This table presents data for other compounds to illustrate typical in vitro anticancer activity measurements, as direct data for this compound is not readily available.

Design Principles Based on Fluorine's Influence on Molecular Interactions and Bioavailability (Conceptual)

The incorporation of fluorine into a drug candidate is a strategic decision based on its well-understood effects on molecular properties. tandfonline.comresearchgate.net Fluorine is the most electronegative element, and its presence can alter the acidity (pKa) of nearby functional groups, which in turn can affect a molecule's ionization state and bioavailability. tandfonline.comnih.gov A lower pKa for an amine, for instance, can lead to reduced ionization at physiological pH, potentially improving membrane permeability. tandfonline.com

From a conceptual standpoint, the fluorine atom in this compound can participate in favorable interactions with biological targets. tandfonline.comresearchgate.net These can include hydrogen bonds (C-F···H-N or C-F···H-O) and dipole-dipole interactions. Furthermore, the substitution of hydrogen with fluorine can induce conformational changes in a molecule, pre-organizing it into a bioactive conformation that fits more snugly into a receptor's binding site, thereby increasing binding affinity and potency. nih.govresearchgate.net

The enhanced lipophilicity often associated with fluorination can also improve a compound's ability to cross cellular membranes and the blood-brain barrier. nih.govresearchgate.net However, the effect of fluorine on lipophilicity is context-dependent and can be tailored by its position in the molecule. nih.gov These principles guide the rational design of new therapeutic agents, and a scaffold like this compound provides a versatile platform for applying these concepts to create next-generation drugs.

Applications in Materials Science and Specialty Chemical Development

The unique molecular architecture of this compound, which combines a cyclic β-diketone scaffold with a fluorine substituent, positions it as a compound of significant interest in the fields of materials science and the development of specialty chemicals. While direct research on this specific molecule is not extensively documented in publicly available literature, its applications can be inferred from the well-established utility of the broader class of fluorinated β-diketones. These compounds are recognized for their ability to form stable metal complexes and to serve as versatile precursors in organic synthesis, leading to materials with enhanced properties.

The primary applications of fluorinated β-diketones in materials science stem from their exceptional chelating ability, which allows them to form well-defined complexes with a wide range of metal ions, including transition metals and lanthanides. nih.govmdpi.com The presence of fluorine atoms in these ligands can significantly influence the properties of the resulting metal complexes, such as their volatility, thermal stability, and luminescent characteristics. nih.gov

One of the most prominent applications of fluorinated β-diketonate complexes is as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov MOCVD is a technique used to deposit thin films of metals or metal oxides onto a substrate, which is crucial for the fabrication of microelectronics, optical coatings, and other advanced materials. The volatility of the metal precursor is a critical parameter for a successful MOCV process. The introduction of fluorine atoms into the β-diketonate ligand generally increases the volatility of the corresponding metal complex, allowing for more efficient transport of the precursor to the substrate. nih.gov Research on various fluorinated β-diketonate complexes has demonstrated their potential as effective MOCVD precursors for depositing a variety of thin films. nih.govrsc.org

Furthermore, lanthanide complexes with fluorinated β-diketonate ligands are renowned for their strong and sharp-line luminescence, making them valuable components in the development of advanced optical materials. nih.govresearchgate.netdntb.gov.ua The fluorinated ligands act as "antenna" molecules, efficiently absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.govresearchgate.net This property is exploited in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and lasers. rsc.org The specific substitution pattern on the β-diketone, including the presence and position of fluorine atoms, can be tailored to optimize the luminescent quantum yield and lifetime of the lanthanide complex. nih.govresearchgate.net

In the realm of specialty chemical development, this compound can serve as a valuable building block for the synthesis of more complex molecules with specialized functions. The presence of multiple reactive sites—the two carbonyl groups and the fluorinated α-position—allows for a variety of chemical transformations. For instance, the diketone moiety can be used to synthesize heterocyclic compounds, which are a cornerstone of many pharmaceuticals and agrochemicals. The fluorine atom can impart unique properties to the final products, such as increased metabolic stability and enhanced biological activity.

The development of fluorinated polymers is another area where derivatives of this compound could find application. Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. mdpi.comrsc.org Monomers derived from fluorinated cyclic compounds can be polymerized to create polymers with tailored properties for applications in demanding environments, such as high-performance coatings, membranes, and advanced elastomers. osti.gov

While specific experimental data for this compound is limited, the established research on analogous fluorinated β-diketones provides a strong foundation for its potential in these advanced applications.

Detailed Research Findings

Research into the broader family of fluorinated β-diketones has yielded significant findings regarding their utility in materials science. Studies on transition metal complexes of fluorinated β-diketonates, such as those of iron, nickel, copper, and zinc with 1,1,1-trifluoro-2,4-pentanedione (B1197229) (tfac), have shown that fluorination positively impacts the thermal behavior of the metal complexes, which is a crucial aspect for their use as MOCVD precursors. nih.gov For instance, the thermogravimetric analysis (TGA) of these complexes reveals specific decomposition temperatures and residue percentages, which are critical parameters for optimizing the MOCVD process.

In the area of luminescent materials, extensive research has been conducted on lanthanide complexes of various β-diketones. For example, dinuclear lanthanide complexes with biphenyl-linked bis-β-diketone ligands have been shown to exhibit strong visible and near-infrared (NIR) luminescence. nih.gov The quantum yields and luminescence lifetimes of these complexes have been measured, demonstrating that the specific structure of the β-diketone ligand plays a crucial role in the sensitization of the lanthanide ion's emission. nih.govresearchgate.net

The table below presents representative thermal decomposition data for some metal complexes of a non-cyclic fluorinated β-diketone, 1,1,1-trifluoro-2,4-pentanedione (tfac), which can serve as an illustrative example of the properties of this class of compounds.

Table 1: Thermal Properties of Metal(II) Complexes with a Fluorinated β-Diketone Ligand (1,1,1-trifluoro-2,4-pentanedione)

| Metal Complex | Decomposition Onset Temperature (°C) | Residue at 500°C (%) | Deposited Film Phase (on Al₂O₃ at 500°C) |

| Fe(tfac)₂(TMEDA) | ~200 | ~25 | α-Fe₂O₃ |

| Ni(tfac)₂(TMEDA) | ~220 | ~20 | Metallic Ni |

| Cu(tfac)₂(TMEDA) | ~180 | ~15 | Not specified |

| Zn(tfac)₂(TMEDA) | ~190 | ~10 | Not specified |

| Data sourced from studies on M(tfac)₂(TMEDA) complexes. nih.gov |

Challenges and Future Research Directions